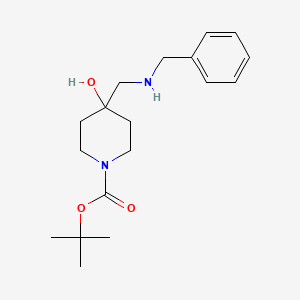
Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Core: The piperidine ring can be synthesized through various methods, including the cyclization of linear precursors.
Introduction of Functional Groups: The tert-butyl group, benzylamino group, and hydroxyl group are introduced through subsequent chemical reactions.
Protection and Deprotection: Protecting groups may be used to prevent unwanted reactions during the synthesis process, and these protecting groups are removed in the final steps.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors, temperature control, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzylamino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various derivatives depending on the substituents used.
Scientific Research Applications
Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used to study biological systems and interactions with biomolecules.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
4-tert-Butylbenzylamine: Similar in structure but lacks the hydroxyl group.
4-tert-Butylbenzamide: Contains a carboxamide group instead of a hydroxyl group.
4-(tert-Butylamino)benzamide: Contains an amino group and a carboxamide group.
Uniqueness: Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its hydroxyl group provides additional reactivity compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and functional groups enable it to participate in a wide range of chemical reactions, making it an important compound in organic synthesis and research.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(22,10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,19,22H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXJTJJKILEODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738206 | |
| Record name | tert-Butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352925-68-8 | |
| Record name | tert-Butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















